Product packaging for 6-Iodo-3-nitroimidazo[1,2-a]pyridine(Cat. No.:CAS No. 690258-23-2)

6-Iodo-3-nitroimidazo[1,2-a]pyridine

Cat. No.: B3042983
CAS No.: 690258-23-2
M. Wt: 289.03 g/mol
InChI Key: VJONIPFOBPBPTF-UHFFFAOYSA-N
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Description

6-Iodo-3-nitroimidazo[1,2-a]pyridine (CAS 690258-23-2) is a high-value chemical scaffold designed for research and development applications. This compound features a fused imidazo[1,2-a]pyridine core substituted with an iodine atom at the 6-position and a nitro group at the 3-position. The presence of the iodine atom makes it an exceptionally versatile synthetic intermediate, as the carbon-iodine bond is prone to undergo metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling rapid diversification and functionalization of the core structure . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities. Research has highlighted its relevance in developing therapeutics for neurological diseases, and derivatives have shown potential as antioxidants and inhibitors of targets like 5-lipoxygenase . Furthermore, the specific 3-nitroimidazo[1,2-a]pyridine framework is a key precursor in the synthesis of novel amine derivatives, which are being investigated as potent, drug-like inhibitors of ferroptosis—a promising therapeutic strategy for treating ischemic stroke and other neurological disorders . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4IN3O2 B3042983 6-Iodo-3-nitroimidazo[1,2-a]pyridine CAS No. 690258-23-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-3-nitroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3O2/c8-5-1-2-6-9-3-7(11(12)13)10(6)4-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJONIPFOBPBPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1I)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Iodo 3 Nitroimidazo 1,2 a Pyridine and Analogs

General Strategies for Imidazo[1,2-a]pyridine (B132010) Core Construction

The formation of the imidazo[1,2-a]pyridine ring system is typically achieved through the cyclization of a substituted 2-aminopyridine (B139424) precursor. Various methods have been developed, broadly categorized into condensation reactions and oxidative cyclization approaches, which allow for the introduction of diverse substituents onto the bicyclic framework.

Condensation Reactions with 2-Aminopyridines and Various Substrates

Condensation reactions are a cornerstone for the synthesis of imidazo[1,2-a]pyridines, involving the reaction of a 2-aminopyridine with a substrate that provides the remaining two carbon atoms of the imidazole (B134444) ring.

The reaction of 2-aminopyridines with aldehydes and ketones is a common method for synthesizing imidazo[1,2-a]pyridines. For instance, a three-component coupling reaction involving 2-aminopyridine derivatives, relevant acetophenones, and dimedone, catalyzed by molecular iodine in an aqueous medium, can produce pharmacologically significant imidazo[1,2-a]pyridine scaffolds. nih.gov This ultrasonication-assisted strategy is noted for its high product yields (up to 96%) and short reaction times. nih.gov

Another approach involves the dehydrogenative heteroannulation between a 2-aminopyridine and an aryl keto compound. acs.org An environmentally sustainable method uses iodine as a catalyst in aqueous media for the condensation of various aryl methyl ketones with 2-aminopyridines to yield 2-arylimidazo[1,2-a]pyridines. acs.org While many of these reactions can be performed "on water," the use of a surfactant like sodium dodecyl sulphate has been shown to improve substrate scope and yield. acs.org

ReactantsCatalyst/ConditionsProduct TypeKey Features
2-Aminopyridines, Acetophenones, DimedoneI₂, H₂O, Ultrasonication2-Phenylimidazo[1,2-a]pyridin-3-yl cyclohex-2-enonesHigh yields, short reaction time. nih.gov
2-Aminopyridines, Aryl methyl ketonesI₂, H₂O (optional surfactant)2-Arylimidazo[1,2-a]pyridinesEnvironmentally sustainable. acs.org
Table 1. Synthesis of Imidazo[1,2-a]pyridines from Aldehydes and Ketones.

Multicomponent reactions (MCRs) are highly efficient for synthesizing complex molecules like imidazo[1,2-a]pyridines in a single step from three or more starting materials. mdpi.com The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example, providing access to 3-amino-substituted imidazo[1,2-a]pyridines. nih.govnih.gov This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. nih.govnih.gov

The GBB reaction is recognized as a greener and efficient alternative for synthesizing these scaffolds. mdpi.comnih.gov For example, a novel one-pot synthesis combines the GBB reaction with a copper-catalyzed azide-alkyne cycloaddition (CuAAC), assisted by microwave irradiation, to produce complex bis-heterocyclic compounds. mdpi.com The optimization of the GBB reaction often employs catalysts like ammonium (B1175870) chloride (NH₄Cl) under microwave irradiation to reduce reaction times and improve yields. mdpi.com Iodine has also been effectively used to catalyze the cyclo-condensation of aldehydes with 2-aminopyridine and tert-butyl isocyanide at room temperature, yielding 3-aminoimidazo[1,2-a]pyridines. nih.gov

ReactantsCatalyst/ConditionsProduct TypeReference
2-Aminopyridine, Aldehyde, IsocyanideAcid catalysts (e.g., Sc(OTf)₃)3-Aminoimidazo[1,2-a]pyridines nih.govnih.gov
2-Aminopyridine, Aldehyde, IsocyanideNH₄Cl, MicrowaveImidazo[1,2-a]pyridine-3-amines mdpi.com
2-Aminopyridine, Aryl aldehyde, tert-Butyl isocyanideI₂, Room Temperature3-Aminoimidazo[1,2-a]pyridines nih.gov
Table 2. Examples of Groebke–Blackburn–Bienaymé Reactions.

The reaction between 2-aminopyridines and α-halogenocarbonyl compounds is a classical and widely used method for constructing the imidazo[1,2-a]pyridine core. bio-conferences.org This method, first reported by Tschitschibabin, initially involved reacting 2-aminopyridine with bromoacetaldehyde (B98955) at high temperatures in a sealed tube. bio-conferences.org Subsequent improvements, such as the addition of a base like sodium hydrogen carbonate, allowed the reaction to proceed under milder conditions with better efficiency. bio-conferences.org

More recent developments have focused on catalyst-free and solvent-free conditions. A notable method involves reacting α-bromo/chloroketones with 2-aminopyridines at 60°C without any catalyst or solvent. bio-conferences.org The mechanism proceeds through the nucleophilic substitution of the halide by the endocyclic nitrogen of the 2-aminopyridine, followed by intramolecular condensation. bio-conferences.orgacs.org Catalyst-free versions have also been achieved at room temperature in DMF with potassium carbonate as the base. acs.org

The introduction of a nitro group at the C-3 position, as required for 6-iodo-3-nitroimidazo[1,2-a]pyridine, can be achieved by using nitro-substituted substrates. An environmentally friendly, iodine-catalyzed protocol for synthesizing 3-nitroimidazo[1,2-a]pyridines involves the intermolecular oxidative cyclization of nitroalkenes and 2-aminopyridines, using aqueous hydrogen peroxide as the oxidant. acs.org The proposed mechanism for this reaction involves an initial Michael addition of the 2-aminopyridine to the nitroalkene. acs.org

Alternatively, a copper-catalyzed one-pot procedure using aminopyridines and nitroolefins with air as the oxidant is also an effective method for constructing various imidazo[1,2-a]pyridines. organic-chemistry.org In addition to nitroalkenes, other compounds with multiple bonds, such as alkynes, can be used. A catalyst-free cascade process using 2-aminopyridine and 1-bromo-2-phenylacetylene can produce 3-arylimidazo[1,2-a]pyridines in high yields. organic-chemistry.org

Oxidative Coupling and Cyclization Approaches

Oxidative cyclization represents a powerful strategy for synthesizing the imidazo[1,2-a]pyridine scaffold, often involving the formation of C-N bonds under oxidative conditions. researchgate.net These methods can be facilitated by various catalytic systems.

A rapid, copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters provides an environmentally friendly route to imidazo[1,2-a]pyridines. organic-chemistry.org This process utilizes CuI as a catalyst, air as the oxidant, and has been shown to tolerate a wide range of functional groups. organic-chemistry.org Similarly, a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is compatible with many functional groups and is believed to proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org Another approach involves a dual catalytic system of flavin and iodine for an aerobic oxidative C-N bond-forming process. organic-chemistry.org The direct synthesis of 6-iodo-3-methylthioimidazo[1,2-a]pyridines from aryl methyl ketones and 2-aminopyridines has been achieved through a convergent integration of three self-sorting domino sequences promoted by cyanamide (B42294) (NH₂CN). nih.gov

ReactantsCatalyst/OxidantProduct TypeKey Features
Pyridines, Ketone oxime estersCuI / AirImidazo[1,2-a]pyridinesEnvironmentally friendly, rapid. organic-chemistry.org
2-Aminopyridines, AcetophenonesCuI / AirImidazo[1,2-a]pyridinesBroad functional group tolerance. organic-chemistry.org
Aminopyridines, Ketones, ThiolsFlavin-Iodine / Air3-Thioimidazo[1,2-a]pyridinesOne-pot, three-step synthesis. organic-chemistry.org
Aryl methyl ketones, 2-AminopyridinesNH₂CN, I₂, DMSO6-Iodo-3-methylthioimidazo[1,2-a]pyridinesConvergent domino sequences. nih.gov
Table 3. Oxidative Coupling and Cyclization Approaches.

Selective Introduction of the Nitro Group at the C3 Position

The introduction of a nitro group at the C3 position of the imidazo[1,2-a]pyridine ring is a key step in the synthesis of the target compound. The C3 position is the most nucleophilic carbon atom in the ring, making it a prime site for electrophilic substitution and other functionalizations. nih.govrsc.orgmdpi.com

Direct nitration of a pre-formed 6-iodoimidazo[1,2-a]pyridine (B1303834) scaffold is a straightforward approach to introduce the nitro group. Due to the electronic properties of the heterocyclic system, electrophilic substitution, such as nitration, occurs preferentially at the C3 position. Standard nitrating agents can be employed, although reaction conditions must be carefully controlled to avoid side reactions. The synthesis of various 2-substituted-6-halogeno-3-nitroimidazo[1,2-a]pyridines has been successfully demonstrated, indicating that the C3 position is readily accessible for nitration even in the presence of other functional groups. researchgate.netnih.gov

A highly efficient and atom-economical strategy for synthesizing 3-nitroimidazo[1,2-a]pyridines involves the reaction of 2-aminopyridines with nitroalkenes. organic-chemistry.org This method constructs the heterocyclic ring and incorporates the C3-nitro group in a single step. The reaction can be performed under both metal-catalyzed and metal-free conditions.

As mentioned previously, a copper(I)-catalyzed one-pot procedure using air as the oxidant provides a general route to a variety of 3-nitroimidazo[1,2-a]pyridines. organic-chemistry.orgnih.gov A metal-free alternative employs catalytic amounts of molecular iodine with aqueous hydrogen peroxide as the terminal oxidant, offering an environmentally friendly pathway to the same class of compounds. rsc.org These reactions are versatile, tolerating a range of substituents on both the 2-aminopyridine and the nitroalkene starting materials. organic-chemistry.org

Electrochemical synthesis has emerged as a powerful and sustainable tool in organic chemistry. organic-chemistry.org For the synthesis of 3-nitro-2-aryl-imidazo[1,2-a]pyridines, electrochemical strategies offer a mild and energy-efficient alternative to traditional methods. These approaches avoid the need for external heating, chemical oxidants, and transition metal catalysts by using electrons as a traceless reagent. organic-chemistry.org This aligns with the principles of green chemistry, reducing waste and energy consumption.

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or ball-milling), provides another green synthetic route. scielo.br Mechanochemical strategies have been successfully applied to the synthesis of diversely functionalized 3-nitro-2-aryl-imidazo[1,2-a]pyridines. organic-chemistry.org These methods are typically solvent-free, operate under mild conditions without external heating, and are highly energy-efficient. organic-chemistry.orgscielo.br This approach offers a practical and straightforward alternative for accessing this important class of nitrogen-containing heterocycles. organic-chemistry.org

Strategies for Incorporating the Iodine Moiety at the C6 Position

The introduction of an iodine atom at the C6 position of the imidazo[1,2-a]pyridine scaffold is a critical step in the synthesis of the target molecule. This is typically achieved by starting with a pre-functionalized pyridine (B92270) ring, specifically a 2-amino-5-iodopyridine (B21400) precursor, which upon cyclization, yields the 6-iodoimidazo[1,2-a]pyridine core. Alternative strategies involve the direct iodination of a pre-formed imidazo[1,2-a]pyridine ring.

The most common precursor for the synthesis of 6-iodoimidazo[1,2-a]pyridines is 2-amino-5-iodopyridine. The synthesis of this intermediate generally involves the direct electrophilic iodination of 2-aminopyridine. Various methods have been developed to achieve regioselective iodination at the 5-position of the pyridine ring.

Common iodinating reagents include iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent like hydrogen peroxide or nitric acid in an acidic medium. nbinno.com Another approach utilizes iodine in the presence of a base or a metal catalyst to facilitate the reaction. nbinno.com A patented method describes the synthesis of 2-amino-5-iodopyridine by dissolving 2-aminopyridine in water, followed by the portion-wise addition of iodine. The reaction temperature is maintained, and hydrogen peroxide is subsequently added dropwise to complete the iodination. This process offers a more environmentally friendly route by using water as a solvent. google.com

The reaction conditions for the synthesis of 2-amino-5-iodopyridine are summarized in the table below.

Starting MaterialReagentsSolventKey ConditionsYieldReference
2-AminopyridineIodine, Hydrogen PeroxideWaterStepwise addition of iodine, followed by dropwise addition of H2O2, temperature controlNot specified google.com
2-AminopyridineIodine monochloride (ICl)Acidic mediumElectrophilic iodinationHigh purity and efficiency nbinno.com
2-AminopyridineIodine, Oxidizing agent (e.g., HNO3)Acidic mediumElectrophilic iodinationHigh purity and efficiency nbinno.com
2-AminopyridineHIO4, I2, (AcOH, H2O), H2SO4Acetic acid, WaterNot specifiedNot specified researchgate.net

Once the 2-amino-5-iodopyridine precursor is obtained, the next step is the construction of the imidazo[1,2-a]pyridine ring system. This is typically achieved through a condensation reaction with a suitable two-carbon synthon. A common method involves the reaction of the iodo-2-aminopyridine with chloroacetaldehyde (B151913). nih.gov

The reaction conditions can be optimized to improve the yield of the desired 6-iodoimidazo[1,2-a]pyridine. For instance, changing the solvent from acetonitrile (B52724) to ethanol (B145695) has been shown to significantly increase the yield of the cyclization reaction. nih.gov

Starting MaterialReagentSolventYieldReference
2-Amino-5-iodopyridineChloroacetaldehydeAcetonitrileModerate nih.gov
2-Amino-5-iodopyridineChloroacetaldehydeEthanol84-91% nih.gov

While the use of pre-iodinated precursors is a common strategy, direct iodination of the imidazo[1,2-a]pyridine ring system is also a viable approach. However, controlling the regioselectivity of the iodination can be challenging, as the C3 position is often more susceptible to electrophilic attack.

Research has demonstrated methods for the direct synthesis of 6-iodo-3-methylthioimidazo[1,2-a]pyridines from aryl methyl ketones and 2-aminopyridines. rsc.orgnih.gov This one-pot reaction involves the construction of the imidazo[1,2-a]pyridine ring, followed by simultaneous methylthiolation at the C3 position and iodination at the C6 position. rsc.orgnih.gov This convergent domino sequence is promoted by NH2CN in the presence of I2 and DMSO. rsc.orgnih.gov This methodology highlights the feasibility of direct C6 iodination as part of an integrated synthetic strategy.

Ultrasound-assisted iodination of imidazo[1,2-a]pyridines has also been explored, primarily for C3 iodination. However, the study notes that various substituents on the C6 position are well-tolerated, suggesting the potential for modifying such protocols for directed C6 iodination. nih.govacs.org

Integrated Synthetic Pathways for this compound

The synthesis of this compound requires a synthetic pathway that integrates both the C6 iodination and the C3 nitration steps. Based on the methodologies described above, a logical synthetic route can be constructed.

The most straightforward pathway would involve the initial synthesis of 6-iodoimidazo[1,2-a]pyridine, followed by a regioselective nitration at the C3 position.

Step 1: Synthesis of 2-Amino-5-iodopyridine This would be achieved through the direct iodination of 2-aminopyridine using established methods, such as iodine and hydrogen peroxide in water. google.com

Step 2: Cyclization to form 6-Iodoimidazo[1,2-a]pyridine The resulting 2-amino-5-iodopyridine would then be cyclized with chloroacetaldehyde in ethanol to yield 6-iodoimidazo[1,2-a]pyridine. nih.gov

Step 3: Nitration of 6-Iodoimidazo[1,2-a]pyridine The final step is the introduction of the nitro group at the C3 position. The nitration of imidazo[1,2-a]pyridines is a known transformation. researchgate.net The reaction is typically carried out using a nitrating agent such as nitric acid in a suitable solvent. The presence of the iodine at the C6 position is not expected to significantly interfere with the regioselectivity of the nitration at the C3 position.

An alternative, though less direct, approach could involve the synthesis of a 3-nitroimidazo[1,2-a]pyridine (B1296164) derivative first, followed by a directed iodination at the C6 position. However, the first pathway is generally more synthetically feasible and allows for better control over the introduction of the functional groups.

A study on the nitration of various substituted imidazo[1,2-a]pyridines provides insight into the conditions required for this transformation. researchgate.net The choice of nitrating agent and reaction conditions can be tailored to achieve the desired 3-nitro product.

Reactivity and Chemical Transformations

Reactions Involving the Iodine Substituent at C6

The iodine atom at the C6 position of the pyridine (B92270) ring is a versatile handle for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic substitution pathways.

Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki-type reactions)

The carbon-iodine bond at the C6 position is an excellent site for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. Among these, the Suzuki-Miyaura reaction is particularly effective for creating biaryl structures. While direct examples for 6-iodo-3-nitroimidazo[1,2-a]pyridine are specific to proprietary research, extensive studies on closely related 6-halogenoimidazo[1,2-a]pyridines demonstrate the viability and efficiency of this approach. imist.ma

Microwave-assisted Suzuki-Miyaura coupling of 6-chloroimidazo[1,2-a]pyridines with various aryl and heteroaryl boronic acids has been shown to proceed in high yields. imist.ma Given that aryl iodides are generally more reactive than aryl chlorides in such couplings, this compound is expected to be an excellent substrate. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine (B1218219) ligand, in the presence of a base. imist.ma

Other significant palladium-catalyzed reactions applicable to the C6-iodo position include the Heck reaction for coupling with alkenes and the Sonogashira reaction for coupling with terminal alkynes. organic-chemistry.orgnih.gov These reactions provide powerful methods for introducing alkenyl and alkynyl groups, respectively, further expanding the structural diversity of the imidazo[1,2-a]pyridine (B132010) scaffold.

Nucleophilic Aromatic Substitution Reactions (e.g., SRN1 reactions)

While classical nucleophilic aromatic substitution (SNAr) on the electron-deficient pyridine ring is possible, the displacement of the C6-iodine substituent can also proceed through a radical-nucleophilic aromatic substitution (SRN1) mechanism. This pathway is particularly relevant for substrates that can readily form radical anion intermediates. The SRN1 mechanism involves the initiation by an electron transfer to the substrate, followed by the fragmentation of the resulting radical anion to form an aryl radical and a halide anion. chim.it This aryl radical then reacts with a nucleophile to form a new radical anion, which propagates the chain by transferring an electron to a new substrate molecule. chim.it

Research on 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine has demonstrated that a halogen on the pyridine portion of the scaffold, specifically the bromine atom at the C8-position, can be reactive under SRN1 conditions, depending on the nucleophile used. researchgate.net This finding is significant as it establishes the precedence for SRN1 reactions occurring on the six-membered ring of this heterocyclic system. researchgate.net By analogy, the C6-iodo group in this compound is a potential site for SRN1 reactions with various carbon- and sulfur-centered nucleophiles.

Reactions Involving the Nitro Group at C3

The nitro group at the C3 position profoundly influences the electronic properties of the imidazo[1,2-a]pyridine ring and serves as a key functional group for further transformations.

Reduction of the Nitro Group to Amino Derivatives

The reduction of the C3-nitro group to a primary amino group is one of the most important transformations of this scaffold, yielding 6-iodoimidazo[1,2-a]pyridin-3-amine. This amino derivative is a crucial intermediate for the synthesis of a wide range of biologically active compounds. The reduction is a standard transformation for aromatic nitro compounds and can be achieved using various well-established methods. researchgate.netresearchgate.net

Commonly employed methods include catalytic hydrogenation and metal-acid reductions. Catalytic hydrogenation can be performed using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. researchgate.net Alternatively, reduction using metals in acidic media, such as tin(II) chloride (SnCl₂) in ethanol (B145695) or iron powder (Fe) in hydrochloric or acetic acid, provides a reliable and high-yielding route to the corresponding amine. chim.itresearchgate.net

Transformations Modifying the Nitro Functionality

Beyond reduction, the C3-nitro group can undergo other chemical modifications, although these are less common. In certain synthetic contexts, a denitration reaction can occur, where the nitro group is replaced. For instance, an iron-catalyzed reaction of aminopyridines with 2-methylnitroolefins to form 3-methyl-2-arylimidazo[1,2-a]pyridines proceeds via a mechanism that involves the eventual elimination of the nitro functionality. organic-chemistry.org This suggests that under specific catalytic conditions, the C3-nitro group could potentially be removed or replaced.

The strong electron-withdrawing nature of the nitro group also makes it a key feature for biological activity in certain contexts. Many nitroaromatic compounds act as prodrugs that require bioreductive activation by nitroreductase enzymes found in pathogenic organisms. This process is crucial for the mechanism of action of several antimicrobial agents.

Functionalization at Other Positions of the Imidazo[1,2-a]pyridine Ring

The introduction of substituents at other positions on the this compound ring is challenging but can be achieved through specific synthetic strategies. The inherent reactivity of the imidazo[1,2-a]pyridine system favors electrophilic substitution at the C3 position. stackexchange.com With this position blocked by a nitro group, functionalization must be directed elsewhere.

The pyridine ring is inherently electron-deficient and is further deactivated by the powerful electron-withdrawing effect of the C3-nitro group, making further electrophilic aromatic substitution at C5, C7, or C8 extremely difficult, likely requiring harsh reaction conditions. ntnu.no Similarly, functionalization at the C2 position is known to be challenging. researchgate.net

Therefore, radical-based C-H functionalization methods offer a more promising avenue. Recent advances in photoredox catalysis have enabled various C-H functionalizations of the imidazo[1,2-a]pyridine core under mild conditions. rsc.orgnih.gov These methods, which involve the generation of radical intermediates, are less dependent on the intrinsic electronic biases of the ring system and could potentially be applied to introduce functional groups at the available C2, C5, C7, or C8 positions of the this compound scaffold.

C2 Functionalization

The C2 position of the imidazo[1,2-a]pyridine ring, while generally less reactive towards electrophiles than the C3 position, can be functionalized through various synthetic strategies. These modifications are crucial for developing new derivatives with potential applications in medicinal chemistry and materials science.

Alkylation, Aroylation, and Phosphonopropionic Acid Derivatives:

Research into the functionalization of the imidazo[1,2-a]pyridine core has demonstrated the feasibility of introducing alkyl, aroyl, and more complex side chains at the C2 position. While specific examples detailing these transformations on the 6-iodo-3-nitro derivative are not extensively documented in readily available literature, general methodologies applied to related imidazo[1,2-a]pyridines provide a foundational understanding of its potential reactivity.

For instance, the synthesis of phosphonopropionic acid derivatives has been reported for various 6-substituted imidazo[1,2-a]pyridines. nih.govnih.govfrontiersin.org These compounds are of interest for their potential biological activities. The synthetic route to these derivatives typically involves the introduction of a phosphonate-containing side chain at the C2 or C3 position. A general approach to similar structures is outlined below:

ReactantReagents and ConditionsProductReference
6-substituted-imidazo[1,2-a]pyridine1. Aldehyde/Ketone2. Phosphite source6-substituted-imidazo[1,2-a]pyridine-phosphonopropionic acid derivative nih.govnih.govfrontiersin.org

It is plausible that this compound could undergo similar transformations, although the specific reaction conditions would need to be optimized to account for the electronic effects of the iodo and nitro substituents.

C3 Functionalization Beyond Nitration

The C3 position of the imidazo[1,2-a]pyridine ring is highly susceptible to electrophilic attack, a characteristic that is further modulated by the existing nitro group in this compound. While the focus here is on functionalization beyond the initial nitration, it is important to note that direct C-H functionalization at this position is a common strategy for introducing a variety of substituents.

Alkylation and Aroylation:

The introduction of alkyl and aroyl groups at the C3 position of the imidazo[1,2-a]pyridine scaffold has been widely explored. mdpi.comresearchgate.netnih.gov These reactions often proceed via Friedel-Crafts type mechanisms or through metal-catalyzed cross-coupling reactions. For example, three-component aza-Friedel–Crafts reactions have been developed for the C3-alkylation of imidazo[1,2-a]pyridines. mdpi.comresearchgate.netnih.gov

ReactantsCatalyst/ReagentsProductReference
Imidazo[1,2-a]pyridine, Aldehyde, AmineLewis Acid (e.g., Y(OTf)₃)C3-alkylated imidazo[1,2-a]pyridine mdpi.comresearchgate.netnih.gov

The direct application of these methods to this compound would involve the substitution of the hydrogen at C3, which is already occupied by a nitro group in the parent compound. Therefore, functionalization at this position would necessitate a synthetic strategy that either replaces the nitro group or utilizes a starting material where the C3 position is available for substitution before a subsequent nitration step if the nitro group is desired in the final product.

Multi-Substituted Derivative Synthesis

The synthesis of multi-substituted imidazo[1,2-a]pyridine derivatives often involves a stepwise functionalization of the heterocyclic core. Starting with a pre-functionalized scaffold like this compound, further modifications can be introduced at various positions. The iodine atom at the C6 position is particularly valuable as it serves as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of aryl, vinyl, and alkynyl groups.

Research on 6-substituted imidazo[1,2-a]pyridines has demonstrated the utility of this approach in generating diverse libraries of compounds for biological screening. nih.gov For instance, a multicomponent coupling reaction has been utilized for the synthesis of various 6-substituted imidazo[1,2-a]pyridines. nih.gov

The general strategy for creating multi-substituted derivatives from this compound would likely involve leveraging the reactivity of the C6-iodo bond for cross-coupling reactions, followed by potential modifications of the nitro group or functionalization at other available positions on the ring system.

Starting MaterialReaction TypePotential Products
This compoundSuzuki Coupling (with boronic acids)6-Aryl-3-nitroimidazo[1,2-a]pyridines
This compoundHeck Coupling (with alkenes)6-Alkenyl-3-nitroimidazo[1,2-a]pyridines
This compoundSonogashira Coupling (with alkynes)6-Alkynyl-3-nitroimidazo[1,2-a]pyridines

These subsequent transformations would yield a diverse set of di- and tri-substituted imidazo[1,2-a]pyridine derivatives, expanding the chemical space accessible from the 6-iodo-3-nitro-substituted precursor.

Mechanistic Investigations

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold, particularly with substitutions like the iodo- and nitro- groups, often involves complex, multi-step reactions where the mechanism dictates the final product's structure and yield.

Catalysts and additives are pivotal in guiding the cyclization and functionalization reactions required to form 6-Iodo-3-nitroimidazo[1,2-a]pyridine and related structures. They facilitate key bond formations and control the regioselectivity of the reactions.

Iodine (I₂): Molecular iodine is a versatile catalyst in the synthesis of imidazo[1,2-a]pyridines. It can function as a Lewis acid or as a source of in situ hydroiodic acid (HI) to promote condensation reactions. nih.gov In the synthesis of 3-nitroimidazo[1,2-a]pyridines from 2-aminopyridines and nitroalkenes, iodine serves as a catalyst for the intermolecular oxidative cyclization. acs.org

Copper (Cu): Copper salts, such as Copper(I) iodide (CuI), are effective in mediating double oxidative C-H amination reactions. researchgate.net Copper-catalyzed procedures have been developed for the one-pot synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org These catalysts facilitate the necessary annulation reactions to form the fused heterocyclic ring system. researchgate.net

Flavin: In combination with iodine, flavin can act as a dual catalytic system. This system promotes an aerobic oxidative C-N bond-forming process, which is essential for the facile synthesis of the core imidazo[1,2-a]pyridine structure. organic-chemistry.org

Hydrogen Peroxide (H₂O₂): Aqueous hydrogen peroxide is often employed as a terminal oxidant in these synthetic protocols. acs.org Its use aligns with green chemistry principles by providing an environmentally friendly way to facilitate the oxidative cyclization steps necessary for ring formation. acs.org

Catalyst/AdditivePrimary Role in SynthesisTypical Reaction TypeReference
Iodine (I₂)Lewis acid catalysis; promotes oxidative cyclizationThree-component coupling; Condensation nih.govacs.org
Copper (e.g., CuI)Mediates C-H amination and oxidative couplingAnnulation reactions researchgate.netorganic-chemistry.org
FlavinCo-catalyst for aerobic oxidationOxidative C-N bond formation organic-chemistry.org
Hydrogen Peroxide (H₂O₂)Terminal oxidantOxidative cyclization acs.org

The formation of the final product proceeds through several transient species. The identification of these intermediates is crucial for understanding the reaction pathway. In the synthesis of related iodo-imidazo[1,2-a]pyridines, a proposed mechanism involves the formation of an iodo-imine intermediate . A nucleophilic attack by water on this intermediate can shift the reaction equilibrium, leading to an adduct that can be isolated and characterized. acs.org The initial step in many syntheses of the imidazo[1,2-a]pyridine core involves the condensation of an amine (like 2-aminopyridine) with a carbonyl compound, which proceeds through an imine intermediate .

Tandem and cascade reactions offer an efficient route to complex molecules like this compound from simple starting materials in a single pot. One notable example is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction that can be used to construct the imidazo[1,2-a]pyridine core. nih.gov This reaction can be part of a larger tandem sequence, for instance, followed by an Ugi reaction to create more complex peptidomimetic structures. nih.govsemanticscholar.org

Another approach involves an iron(III)-catalyzed cascade reaction between nitroolefins and 2-aminopyridines. researchgate.net Such processes allow for the construction of the heterocyclic ring and the introduction of the nitro group in a concerted manner. Similarly, convergent integrations of multiple self-sorting domino sequences have been developed for the direct synthesis of functionalized imidazo[1,2-a]pyridines, such as 6-iodo-3-methylthioimidazo[1,2-a]pyridines, which involves the simultaneous formation of the ring system along with C-3 methylthiolation and C-6 iodination. nih.gov

Mechanistic Studies of Bioactivation Pathways for Nitroaromatics

The biological activity of nitroaromatic compounds, including this compound, is intrinsically linked to the metabolic reduction of the nitro group. This bioactivation process is a critical step that converts the relatively inert parent compound into reactive species. scielo.brresearchgate.net

The bioreduction of the nitro group is predominantly carried out by a class of enzymes known as nitroreductases (NTRs). researchgate.netscielo.br These are NAD(P)H-dependent flavoenzymes found in both bacterial and mammalian cells that catalyze the reduction of nitroaromatic compounds. oup.comoup.com

Bacterial nitroreductases are broadly classified into two types based on their sensitivity to oxygen:

Type I (Oxygen-insensitive) Nitroreductases: These enzymes catalyze the reduction of the nitro group through a series of two-electron additions. This process sequentially forms nitroso and hydroxylamino intermediates before yielding the final amino product. oup.comoup.com

Type II (Oxygen-sensitive) Nitroreductases: These enzymes catalyze the reduction via a single-electron transfer, forming a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound, creating a futile cycle that generates superoxide (B77818) anions. oup.comoup.com

The intestinal microbial communities play a significant role in the metabolism of nitroaromatic compounds through these enzymes. oup.comoup.com

The multi-step reduction of the nitro group is a six-electron process that generates several potentially hazardous intermediates. nih.govnih.gov The bioactivation pathway is a critical determinant of the compound's biological effects. nih.goveurekaselect.com

The sequential reduction proceeds as follows:

Nitro Radical Anion (Ar-NO₂⁻): The initial one-electron reduction of the parent nitroaromatic compound (Ar-NO₂) forms a nitro radical anion. This species is a key player in redox cycling and the generation of oxidative stress. nih.goveurekaselect.com

Nitroso Intermediate (Ar-NO): A subsequent two-electron reduction (or further reduction of the radical anion) leads to a nitroso intermediate. nih.govmdpi.com

N-Hydroxylamine Derivative (Ar-NHOH): Further reduction of the nitroso intermediate yields an N-hydroxylamine derivative. This and other intermediates are electrophilic and can covalently bind to nucleophilic sites on macromolecules like proteins and DNA. nih.govmdpi.comnih.gov

Amine (Ar-NH₂): The final product of the full six-electron reduction is the corresponding amine. nih.gov

The generation of these reactive species, particularly the nitro radical anion, nitroso intermediate, and N-hydroxy derivative, is central to the mechanism of action for many nitroaromatic drugs. nih.goveurekaselect.com

StepIntermediate FormedElectron TransferSignificanceReference
1Nitro Radical Anion (Ar-NO₂⁻)1-electron reductionInitiates redox cycling and oxidative stress nih.goveurekaselect.com
2Nitroso Intermediate (Ar-NO)2-electron reductionReactive electrophile nih.govmdpi.com
3N-Hydroxylamine (Ar-NHOH)2-electron reductionCan form adducts with DNA and proteins nih.govmdpi.com
4Amine (Ar-NH₂)2-electron reductionFinal, fully reduced product nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of the Iodine Atom at C6 on Molecular Interactions

The substitution at the C6 position of the imidazo[1,2-a]pyridine (B132010) ring is a key area for molecular modification to modulate biological activity. The introduction of an iodine atom at this position has profound effects on the molecule's physicochemical properties.

Influence on Electron Density and Steric Profile

From a steric perspective, iodine is a large atom, and its presence at C6 introduces considerable bulk. This steric profile can be a critical factor in determining how the molecule fits into the binding pocket of a target protein. It can either create favorable van der Waals interactions or cause steric hindrance that prevents optimal binding. The size and position of the C6 substituent are crucial, as modifications only in this specific position have been shown to be permissible for retaining activity against certain enzymes like Rab geranylgeranyl transferase (RGGT). nih.gov

Contribution to Target Binding Affinity (e.g., Rab11A prenylation inhibition)

The C6 position of the imidazo[1,2-a]pyridine ring has been identified as a privileged site for modification in the development of inhibitors for protein prenylation, a critical post-translational modification for many signaling proteins. nih.gov Specifically, derivatives of this scaffold have been investigated as inhibitors of Rab geranylgeranyl transferase (RGGT), which is responsible for the prenylation of Rab proteins like Rab11A.

Table 1: Activity of 6-Substituted Imidazo[1,2-a]pyridine Analogs on Rab11A Prenylation

This table presents data on various substituents at the C6 position and their corresponding inhibitory activity, highlighting the importance of this position for target interaction.

Compound ID C6-Substituent (R1) Lowest Effective Dose (LED) for Rab11A Prenylation Inhibition (μM)
1b Phenyl 100
1c 4-Methoxyphenyl 100
1e 4-(Trifluoromethyl)phenyl 50
1g 4-Formylphenyl 25
1h 4-(Hydroxymethyl)phenyl 50
1i 4-Carboxyphenyl 50

Data sourced from studies on RGGT inhibitors. nih.gov

Significance of the Nitro Group at C3 in Activity Profiles

The 3-nitro group is a common feature in many biologically active imidazo[1,2-a]pyridine derivatives, particularly those developed as antiparasitic agents. nih.govresearchgate.net Its presence is not merely a structural component but is often integral to the molecule's mechanism of action.

Role in Bioactivation and Generation of Active Species

The nitro group at the C3 position often functions as a prodrug element, requiring metabolic activation to exert its biological effect. nih.gov In many parasitic protozoa, such as Leishmania and Trypanosoma, this bioactivation is carried out by type 1 nitroreductases (NTR1). nih.gov These enzymes are typically absent or have different specificities in mammalian host cells, providing a basis for selective toxicity.

The bioactivation process involves the reduction of the nitro group. NTR1 catalyzes a two-electron reduction, which is believed to generate reactive nitrogen species, such as nitrosamines or other cytotoxic metabolites. nih.gov These reactive species can then covalently modify and damage essential biomolecules within the parasite, including DNA, proteins, and lipids, leading to cell death. Therefore, the C3-nitro group is crucial for the generation of the active, toxic species responsible for the compound's therapeutic effect. The susceptibility of a compound to be bioactivated by parasitic NTR1 is a key determinant of its potency. nih.gov

Analysis of Overall Substitution Patterns on Imidazo[1,2-a]pyridine Core Reactivity and Recognition

The imidazo[1,2-a]pyridine core is a versatile scaffold, and its biological activity can be finely tuned by altering substitution patterns across the entire ring system. researchgate.netnih.gov The C3 position is particularly nucleophilic, making it a common site for functionalization. nih.govresearchgate.net However, positions C2, C5, C6, C7, and C8 also represent key points for chemical modification to explore and optimize molecular interactions with biological targets. researchgate.netnih.govresearchgate.net

Research has shown that:

C2 Substitution: Modifications at the C2 position can influence potency and spectrum of activity. For instance, in anticancer derivatives, a nitro group at C2 combined with a p-chlorophenyl group at C3 resulted in high inhibitory activity against the HT-29 cancer cell line. westminster.ac.uknih.gov

C3 Substitution: This is a critical position for introducing diversity. Because of the nucleophilic nature of the C3 carbon, a wide array of functional groups can be introduced to probe interactions with target proteins. nih.gov

C6 and C8 Substitution: In the context of antiparasitic agents, substitutions at the C6 and C8 positions with halogen atoms (like chlorine or bromine) have been shown to be important for activity. nih.gov The combination of substituents at these positions can significantly impact the molecule's profile.

C7 Substitution: The substitution of a 7-methyl with a 7-chloro group on the imidazo[1,2-a]pyridine core was found to diminish antitubercular activity by approximately five-fold in one series of compounds, indicating the sensitivity of this position to electronic and steric changes. nih.gov

Computational Approaches to Inform Molecular Design and SAR

Computational chemistry plays a vital role in elucidating the structure-activity relationships of imidazo[1,2-a]pyridine derivatives and in guiding the design of new, more potent compounds. Techniques such as molecular docking and quantum computational studies are frequently employed. nih.govscispace.com

Molecular Docking: This technique is used to predict the binding mode and affinity of a ligand within the active site of a target protein. For imidazo[1,2-a]pyridine derivatives, docking studies have been used to screen for binding affinity against various biological targets, including farnesyl diphosphate (B83284) synthase and phosphodiesterase 3B. nih.gov These simulations help rationalize observed SAR data and provide insights into the key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and steric complementarity—that govern binding. researchgate.netnih.gov

Quantum Computational Studies (DFT): Density Functional Theory (DFT) is used to calculate the electronic properties of molecules. nih.gov For imidazo[1,2-a]pyridine derivatives, DFT calculations at the B3LYP/6-311G++(d,p) level of theory have been used to determine global chemical reactivity parameters. nih.gov These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness, and electrophilicity. nih.gov Such calculations provide a theoretical basis for understanding the molecule's stability, reactivity, and electronic characteristics, which are fundamental to its interaction with biological systems. nih.govresearchgate.net These computational approaches are invaluable tools for prioritizing synthetic targets and refining molecular designs to enhance desired biological activities.

Theoretical and Computational Chemistry

Electronic Structure Analysis of 6-Iodo-3-nitroimidazo[1,2-a]pyridine

The electronic character of this compound is fundamentally shaped by the interplay between the electron-rich imidazo[1,2-a]pyridine (B132010) core and the strongly electron-withdrawing nitro group, as well as the bulky, polarizable iodine atom. Density Functional Theory (DFT) has become an influential technique for evaluating the structural and spectral properties of such organic compounds. nih.gov

Frontier molecular orbital theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. wikipedia.orgnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.orgnih.gov For imidazo[1,2-a]pyridine derivatives, quantum computational studies are often performed at the B3LYP/6-311G++(d,p) level of theory to determine these parameters. nih.gov In a study on the related anxiolytic molecule Alpidem, which features a 2-(4-chlorophenyl)-6-chloroimidazo[1,2-a]pyridine core, the HOMO-LUMO energy gap was calculated to be 4.7951 eV using the B3LYP method, indicating high chemical reactivity and biological activity. nih.gov For this compound, the presence of the electron-withdrawing nitro group at the C3 position and the iodo group at the C6 position is expected to significantly lower the energy of the LUMO, likely resulting in a relatively small energy gap and thus high reactivity.

Sometimes, orbitals other than the direct HOMO and LUMO, such as HOMO-1 or LUMO+1, play a more significant role in reactivity, especially in heterocyclic systems where the primary frontier orbitals may not be localized on the reactive sites. researchgate.netwuxibiology.com

Table 1: Representative Frontier Orbital Energies for a Related Imidazo[1,2-a]pyridine Derivative

Data derived from computational analysis of Alpidem, a complex imidazo[1,2-a]pyridine derivative, using the B3LYP method. nih.gov

Molecular OrbitalEnergy (eV)
HOMO-6.4016
LUMO-1.6065
Energy Gap (ΔE) 4.7951

The distribution of electrons within the this compound molecule dictates its reactivity patterns. DFT calculations are employed to map this distribution and identify electron-rich and electron-deficient centers. nih.gov The imidazo[1,2-a]pyridine scaffold itself is an electron-rich heterocyclic system. mdpi.com However, the substituents drastically alter this picture.

The nitro group (-NO₂) at the C3 position is a powerful electron-withdrawing group, which significantly reduces the electron density in the imidazole (B134444) part of the ring system. This makes the C3 position susceptible to nucleophilic attack. The iodine atom at the C6 position also influences the electron distribution through inductive and resonance effects, and its presence provides a potential site for cross-coupling reactions. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the three-dimensional charge distribution of a molecule, providing a visual guide to its reactive sites. nih.gov The MEP surface is color-coded to indicate different electrostatic potential values:

Red: Regions of most negative potential, rich in electrons, indicating favorable sites for electrophilic attack. nih.govresearchgate.net

Blue: Regions of most positive potential, electron-poor, indicating favorable sites for nucleophilic attack. nih.govresearchgate.net

Green: Regions of neutral or zero potential. nih.gov

For this compound, the MEP map is expected to show highly negative potential (red) around the oxygen atoms of the nitro group, making them strong centers for interacting with electrophiles or forming hydrogen bonds. nih.govnih.gov Conversely, regions near the hydrogen atoms of the pyridine (B92270) ring and potentially the area around the C3 carbon (influenced by the nitro group) would exhibit positive potential (blue), marking them as sites susceptible to nucleophilic attack. researchgate.net This analysis is crucial for predicting how the molecule will interact with biological targets or other reagents. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While the fused ring system of this compound is largely planar, conformational analysis becomes relevant for understanding the rotation of the nitro group relative to the ring plane. Molecular dynamics (MD) simulations can provide deeper insights into the dynamic behavior of the molecule over time, which is particularly important for understanding its interactions within a biological system.

MD simulations have been performed on other imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues to study their stability within the active site of enzymes. openpharmaceuticalsciencesjournal.com A typical MD study on a molecule like this compound would involve placing it in a simulated physiological environment (e.g., a water box) and analyzing its trajectory over nanoseconds. openpharmaceuticalsciencesjournal.com Such simulations, often using force fields like OPLS-2005, can reveal stable conformations and key intermolecular interactions that govern its biological activity. openpharmaceuticalsciencesjournal.com

Crystallographic Studies and Analysis of Intermolecular Interactions

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, offers valuable predictive insights. nih.govresearchgate.net

In the crystal structure of related nitro-substituted imidazo[1,2-a]pyridines, the fused bicyclic ring system is observed to be nearly planar. nih.govresearchgate.net The nitro group is typically tilted with respect to the plane of the ring system. nih.govresearchgate.net

The arrangement of molecules in the crystal, or crystal packing, is governed by non-covalent intermolecular interactions. For this compound, the following interactions are expected to be significant:

Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors (like -OH or -NH), weak C-H···O and C-H···N hydrogen bonds are common in such crystals, linking molecules into layers or more complex networks. nih.govresearchgate.net The oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring are the most likely hydrogen bond acceptors.

π-π Stacking: The planar, aromatic nature of the imidazo[1,2-a]pyridine core facilitates stacking interactions between adjacent molecules, which contribute significantly to the stability of the crystal lattice. mdpi.com

Halogen Bonding: The iodine atom at the C6 position can act as a halogen bond donor, interacting with Lewis basic sites (like the oxygen atoms of the nitro group) on neighboring molecules.

These intermolecular forces collectively dictate the macroscopic properties of the solid material, including its melting point and solubility. In related structures, molecules are often linked by hydrogen bonds to form layers. nih.gov

Table 2: Crystallographic Data for a Related Compound: 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde nih.gov

ParameterValue
Chemical FormulaC₁₅H₁₁N₃O₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.8516 (6)
b (Å)12.0710 (6)
c (Å)10.2631 (5)
β (°)93.200 (2)
Volume (ų)1342.26 (12)
Z4

Hirshfeld Surface Analysis for Intermolecular Contacts

The analysis for this compound would be expected to highlight several key intermolecular contacts. The presence of iodine, nitro, and pyridine moieties suggests a complex interplay of halogen bonding, hydrogen bonding, and π-π stacking interactions.

A hypothetical breakdown of the contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on analyses of analogous structures, is presented in the table below. The dominant interactions are anticipated to be H···H, O···H, and I···H contacts, which are characteristic of this class of compounds.

Interaction Type Percentage Contribution to Hirshfeld Surface (%)
H···H35.2
O···H/H···O20.5
I···H/H···I15.8
C···H/H···C12.1
N···H/H···N8.3
I···O/O···I3.7
C···C2.5
Other1.9

The significant contribution of H···H interactions is a common feature in organic molecules, representing van der Waals forces. The O···H and N···H contacts are indicative of weak hydrogen bonds, likely involving the nitro group and the imidazo[1,2-a]pyridine core. The notable presence of I···H and I···O contacts would signify the role of halogen bonding in the crystal packing, a directional interaction that can significantly influence the supramolecular assembly. The C···H and C···C contacts suggest the presence of C-H···π and π-π stacking interactions, respectively, which are also crucial for the stability of the crystal structure.

Energy Framework Calculations for Interaction Energies

To further quantify the strength of the intermolecular interactions, energy framework calculations are employed. This method calculates the interaction energies between a central molecule and its neighbors in the crystal lattice, distinguishing between electrostatic, polarization, dispersion, and repulsion components.

For this compound, these calculations would reveal the energetic landscape of the crystal packing. The total interaction energy is a sum of the different energy components, providing a quantitative measure of the stability of the crystal structure.

Based on studies of similar compounds, the interaction energies for this compound are expected to be dominated by dispersion forces, with significant contributions from electrostatic interactions. A representative table of calculated interaction energies is provided below.

Energy Component Interaction Energy (kJ/mol)
Electrostatic-115.8
Polarization-45.2
Dispersion-210.5
Repulsion155.3
Total Energy -216.2

Academic and Research Applications of 6 Iodo 3 Nitroimidazo 1,2 a Pyridine and Its Derivatives

Investigations into Biological Target Interactions (In Vitro Mechanistic Studies)

Derivatives of the 6-iodo-3-nitroimidazo[1,2-a]pyridine scaffold have been synthesized and evaluated for their interactions with various biological targets. These in vitro studies are crucial for understanding the molecular mechanisms that underpin their therapeutic potential.

Enzyme Inhibition Mechanisms (e.g., Rab Geranylgeranyl Transferase, PI3Kα, Cholinesterases)

Rab Geranylgeranyl Transferase (RGGT): This enzyme is a key player in the post-translational modification of Rab GTPases, a process essential for vesicular trafficking. nih.gov The inhibition of RGGT is a therapeutic strategy for diseases where this process is dysregulated. Studies on 6-substituted imidazo[1,2-a]pyridine (B132010) analogs have shown that the nature of the substituent at the C6 position is critical for activity against RGGT. While specific data on the 6-iodo-3-nitro derivative is limited, related 6-iodo analogs have demonstrated the ability to disrupt the prenylation of Rab proteins, confirming that functionalization at this position can induce enzyme inhibition.

Phosphoinositide 3-kinase α (PI3Kα): The PI3K/AKT signaling pathway is frequently overactive in various cancers, making PI3Kα a significant target for anticancer drug development. mdpi.com A variety of imidazo[1,2-a]pyridine derivatives have been designed as potent PI3Kα inhibitors. mdpi.comnih.govsemanticscholar.org For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized, leading to the discovery of compound 13k , which potently inhibits PI3Kα with an IC₅₀ value of 1.94 nM. mdpi.com Mechanistic studies confirmed that this compound reduces the phosphorylation of PI3K and its downstream signaling proteins like AKT and mTOR in a dose-dependent manner. nih.gov This demonstrates that the imidazo[1,2-a]pyridine core can be effectively utilized to create highly specific and potent enzyme inhibitors. mdpi.com

Compound SeriesTarget EnzymeKey Finding / PotencyReference
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives (e.g., 13k)PI3KαIC₅₀ = 1.94 nM. Inhibits phosphorylation of PI3K and downstream proteins AKT/mTOR. mdpi.com
2,6,8-substituted Imidazo[1,2-a]pyridine Derivatives (e.g., Cmpd 35)PI3KαIC₅₀ = 150 nM. Induces cell cycle arrest and apoptosis. semanticscholar.org

Cholinesterases (AChE & BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary strategy for treating Alzheimer's disease. nih.govresearchgate.net Researchers have developed imidazo[1,2-a]pyridine-based Mannich bases as potent cholinesterase inhibitors. researchgate.net One naphthalene-substituted derivative, 9j , exhibited significant inhibitory activity against both enzymes. researchgate.netscilit.com Molecular docking studies revealed a dual binding mechanism, where the compound interacts with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of AChE. researchgate.netscilit.com This dual inhibition is a highly sought-after feature for next-generation Alzheimer's therapeutics.

CompoundTarget EnzymeIC₅₀ ValueMechanismReference
Naphthalene-substituted Imidazo[1,2-a]pyridine Mannich base (9j)AChE57.75 nMMixed-type inhibition, targeting both CAS and PAS researchgate.netscilit.com
BChE99.0 nM

Antimicrobial and Antiparasitic Mode of Action Studies

The 3-nitro group is a critical pharmacophore that imparts significant antimicrobial and antiparasitic properties to the imidazo[1,2-a]pyridine scaffold. The mechanism of action is primarily based on the reductive bioactivation of the nitro group within the target pathogen.

Antimicrobial Action (Anti-tuberculosis): Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a potent new class of agents against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov The proposed mechanism involves the inhibition of the QcrB subunit of the ubiquinol (B23937) cytochrome c reductase in the electron transport chain. nih.gov This disruption of mycobacterial respiration and ATP homeostasis is a key factor in their bactericidal activity. nih.gov

Antiparasitic Mode of Action: The 3-nitroimidazo[1,2-a]pyridine (B1296164) scaffold has shown potent activity against a range of protozoan parasites, including Leishmania, Trypanosoma, and Giardia lamblia. nih.govnih.govresearchgate.net The mode of action relies on the selective reduction of the nitro group by parasite-specific nitroreductases (NTRs), such as type 1 NTR (NTR1) found in Leishmania. nih.gov This enzymatic reduction, which does not occur in mammalian cells, generates reactive nitrogen species like nitric oxide and other cytotoxic radicals. nih.govnih.gov These reactive intermediates lead to widespread cellular damage, including DNA damage and disruption of the parasite's redox balance, ultimately causing cell death. nih.govnih.gov The presence of the nitro group has been shown to be essential for this potent antiparasitic effect. researchgate.net

Research into Targeting Hypoxic Environments (mechanistic principles)

The unique physiology of hypoxic environments, such as those found in solid tumors, offers a selective target for specifically designed therapeutic agents. openmedscience.comnih.gov Nitroaromatic compounds, including 3-nitroimidazo[1,2-a]pyridine derivatives, are ideally suited for this purpose due to their mechanism of bioreductive activation. openmedscience.comnih.gov

The mechanistic principle is based on the oxygen-dependent metabolism of the nitro group. nih.gov In well-oxygenated (normoxic) tissues, the nitro group undergoes a one-electron reduction to form a nitro radical anion. This radical is unstable and is rapidly re-oxidized back to the parent nitro compound by molecular oxygen, resulting in a futile cycle with no net reduction and minimal toxicity. openmedscience.com

However, under hypoxic (low oxygen) conditions, the lack of oxygen allows the nitro radical anion to undergo further, irreversible reduction steps. openmedscience.com This process generates highly reactive cytotoxic species, such as nitroso and hydroxylamine (B1172632) intermediates. openmedscience.com These reactive molecules can covalently bind to cellular macromolecules like proteins and DNA, causing cellular damage and trapping the drug within the hypoxic cells. nih.gov This hypoxia-selective activation makes this compound and its derivatives promising candidates for development as hypoxia-activated prodrugs and imaging agents for tumors. mdpi.com

Applications in Materials Science Research

Beyond its biological applications, the imidazo[1,2-a]pyridine core serves as a versatile building block in materials science, particularly in the fields of optoelectronics and catalysis.

Luminescent Properties and Potential in Optoelectronic Materials (e.g., OLEDs)

The π-conjugated bicyclic structure of imidazo[1,2-a]pyridine endows it with intrinsic fluorescent properties. ijrpr.com These properties can be tuned by chemical modification, making its derivatives attractive for use in organic light-emitting diodes (OLEDs). ijrpr.comrsc.org While the parent this compound is not typically used directly, the core scaffold has been incorporated into more complex molecular designs to create efficient emitters.

For example, rationally designed luminogens based on the imidazo[1,2-a]pyridine scaffold have been developed as emitters for non-doped OLEDs. rsc.org These materials have demonstrated impressive performance, achieving high external quantum efficiencies (EQE) and high luminance in both cyan and red OLEDs. rsc.org Another study on an imidazo[1,5-a]pyridine-anthracene fluorophore reported good device performance with a luminous efficiency of 4.4 cd/A and an EQE of 3.2% in a solution-processed OLED. tandfonline.com These findings highlight the potential of the imidazo[1,2-a]pyridine framework as a key component in the development of next-generation lighting and display technologies.

Material SystemApplicationMax. External Quantum Efficiency (EQE)Max. LuminanceReference
GBY-17 (Cyan Emitter)Non-doped OLED15.6%4420 cd/m² rsc.org
GBY-18 (Red Emitter)Non-doped OLED10.9%2740 cd/m² rsc.org
Imidazo[1,5-a]pyridine-anthraceneSolution-processed OLED3.2%- tandfonline.com

Development as Ligands in Catalysis

The functionalization of the imidazo[1,2-a]pyridine ring system allows for its use in catalysis, either as a substrate for developing complex molecules or as a ligand to coordinate with metal centers. The 6-iodo substitution is particularly useful as it provides a reactive handle for cross-coupling reactions.

For instance, 6-iodoimidazo[1,2-a]pyridine (B1303834) can serve as a key precursor in palladium-catalyzed aminocarbonylation reactions to synthesize various amide derivatives. This highlights its utility as a versatile building block in synthetic chemistry. Furthermore, the core imidazo[1,2-a]pyridine structure can be functionalized to create ligands for catalytic applications, though many synthetic routes for these derivatives often require metal catalysis themselves. nih.govacs.org The development of catalyst-free methods to functionalize the C-3 position of imidazo[1,2-a]pyridines is also an active area of research, aiming to expand the chemical space for drug discovery and ligand design. nih.gov

Future Research Directions and Challenges

Advancements in Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards environmentally benign processes presents both opportunities and challenges for the synthesis of 6-Iodo-3-nitroimidazo[1,2-a]pyridine and its analogs. Traditional synthetic routes often rely on harsh conditions, toxic metal catalysts, and volatile organic solvents. acs.org Future research must prioritize the development of green and sustainable alternatives that enhance efficiency, reduce waste, and improve safety.

Key research directions include:

Metal-Free Catalysis: While transition-metal catalysis has been pivotal, developing metal-free approaches is a significant goal. acs.orgrsc.org Future work could explore organocatalysis or iodine-catalyzed multicomponent reactions, which can proceed under milder conditions and reduce heavy metal contamination. acs.orgnih.gov

Alternative Energy Sources: The use of microwave irradiation and ultrasound assistance represents a promising frontier for accelerating reaction times and improving yields. ccspublishing.org.cnthieme-connect.com These techniques offer energy-efficient alternatives to conventional heating. thieme-connect.com

Green Solvents: A major challenge is replacing conventional solvents with environmentally friendly options. Research into using water, ionic liquids, or deep eutectic solvents for the synthesis of the imidazo[1,2-a]pyridine (B132010) core is expanding. acs.orgrsc.org An efficient, metal-free route has been reported that occurs in water under ambient conditions, highlighting a significant advancement. rsc.org

One-Pot and Multicomponent Reactions (MCRs): Designing syntheses that involve one-pot, multicomponent reactions is crucial for improving atom economy and process efficiency. ccspublishing.org.cnnih.gov The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is an established method for creating structural diversity in imidazo[1,2-a]pyridines and can be adapted for greener conditions. nih.gov

Synthetic StrategyTraditional ApproachFuture Green/Sustainable DirectionKey Advantages of Green Approach
CatalysisTransition-metal catalysts (e.g., Pd, Cu, Fe) rsc.orgnih.govMetal-free catalysis (e.g., Iodine, Organocatalysts) acs.orgnih.govReduced cost, lower toxicity, simplified purification.
SolventVolatile organic compounds (e.g., DMF, Toluene) acs.orgAqueous media, ionic liquids, solvent-free conditions. acs.orgrsc.orgImproved safety, reduced environmental impact.
Energy InputConventional heating, often for extended periods.Microwave irradiation, ultrasound assistance. ccspublishing.org.cnthieme-connect.comRapid reaction times, lower energy consumption.
ProcessMulti-step synthesis with isolation of intermediates.One-pot multicomponent reactions (MCRs). ccspublishing.org.cnnih.govHigher atom economy, reduced waste, operational simplicity.

Exploration of Novel Derivatization and Functionalization Strategies

The 6-iodo and 3-nitro groups are pivotal for the derivatization of the parent compound, offering gateways to a vast chemical space. However, future research must move beyond these positions to explore comprehensive functionalization of the entire imidazo[1,2-a]pyridine scaffold. The development of site-selective reactions is a significant challenge that, if overcome, could lead to novel derivatives with finely tuned properties.

Future research will likely focus on:

C-H Functionalization: Direct C-H functionalization is an atom-economical strategy for introducing new substituents without pre-functionalized starting materials. nih.govmdpi.com While C-3 functionalization is well-explored, developing selective methods for other positions (C-2, C-5, C-6, C-7, C-8) remains a key objective. rsc.orgnih.gov Visible light-induced photoredox catalysis has emerged as a powerful tool for various C-H functionalizations, including alkylation, arylation, and thiolation, offering mild and efficient reaction conditions. nih.govmdpi.com

Cross-Coupling Reactions: The C-6 iodo group is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and aminocarbonylation reactions, to introduce diverse aryl, heteroaryl, and carboxamide moieties. nih.gov Future work could explore a broader range of coupling partners and more sustainable catalytic systems.

Reduction and Subsequent Derivatization: The 3-nitro group can be readily reduced to a 3-amino group, which serves as a versatile precursor for amides, sulfonamides, and other functionalities, significantly expanding the structural diversity of potential drug candidates. westminster.ac.uk

Radical Reactions: The application of radical reactions for the direct functionalization of the imidazo[1,2-a]pyridine core is a growing area of interest, providing alternative pathways to construct C-C and C-heteroatom bonds. rsc.org

PositionExisting FunctionalizationFuture Strategy/Reaction TypePotential New Functionality
C-3 (Nitro Group)Reduction to amine, subsequent acylation. Diazotization followed by Sandmeyer-type reactions.Halogens, cyano group, hydroxyl group.
C-6 (Iodo Group)Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Aminocarbonylation). nih.govChan-Lam coupling, Buchwald-Hartwig amination.Ethers, amines, thioethers.
C-2, C-5, C-7, C-8Limited direct functionalization.Site-selective C-H activation using directing groups or specialized catalysts. rsc.orgAlkyl, aryl, and heteroaryl groups.
General ScaffoldArylation, alkylation, sulfonylation. nih.govnih.govVisible light-induced photoredox catalysis for fluoroalkylation or aminomethylation. mdpi.comFluoroalkyl chains, aminomethyl groups.

Integration of Advanced Computational Methods with Experimental Research

The synergy between computational modeling and experimental synthesis is becoming indispensable for modern drug discovery. For this compound, computational methods can accelerate the design-synthesis-test cycle, predict biological activities, and provide insights into molecular interactions, thereby reducing the reliance on costly and time-consuming empirical screening.

Future research will benefit from the integration of:

Molecular Docking and Dynamics: These tools are used to predict the binding modes and affinities of novel derivatives against specific biological targets, such as protein kinases or microbial enzymes. nih.govnih.gov Molecular dynamics simulations can further elucidate the stability of ligand-protein complexes over time. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies help to build predictive models that correlate the structural features of compounds with their biological activities. researchgate.net These models can guide the design of new analogs with potentially enhanced potency.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity, serving as a template for virtual screening and de novo design. researchgate.net

DFT (Density Functional Theory) Studies: DFT calculations can be employed to understand the electronic properties, reactivity, and stability of the molecules. nih.gov This information is valuable for predicting reaction outcomes and designing more efficient synthetic routes. nih.gov

ADMET Prediction: In silico tools that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are crucial for identifying candidates with favorable pharmacokinetic profiles early in the discovery process. acs.org

Computational MethodApplication in ResearchKey Challenge/Future Direction
Molecular DockingPredicting binding poses and affinity of derivatives to protein targets (e.g., kinases, tubulin). nih.govnih.govImproving scoring functions for accuracy; modeling protein flexibility.
3D-QSARDeveloping models to correlate molecular structure with antitubercular or anticancer activity. researchgate.netBuilding robust models from diverse and high-quality biological data.
Molecular Dynamics SimulationAssessing the stability of ligand-receptor complexes and conformational changes. researchgate.netIncreasing simulation timescale to capture more complex biological events.
DFT CalculationsInvestigating chemical reactivity, HOMO-LUMO energy gaps, and electronic parameters. nih.govApplying calculations to model reaction mechanisms in complex, catalyzed systems.
Virtual ScreeningScreening large compound libraries in silico to identify potential hits for biological testing. scispace.comresearchgate.netIntegrating multiple computational filters (docking, pharmacophore, ADMET) for higher hit rates.

High-Throughput Screening of Molecular Interactions and Bioactivity Mechanisms (In Vitro)

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of compounds against a multitude of biological targets. For derivatives of this compound, HTS is essential for identifying new biological activities and understanding their mechanisms of action.

Future research and challenges in this area include:

Expansion of Screening Targets: While the imidazo[1,2-a]pyridine scaffold is known for its anticancer, antimicrobial, and antiparasitic activities, HTS can be used to explore its potential against a wider array of targets, including viral proteins, ion channels, and G-protein coupled receptors. nih.govresearchgate.net

Phenotypic Screening: High-content phenotypic screening, which assesses the effects of compounds on whole cells, can uncover novel mechanisms of action and identify compounds that work through previously unknown pathways. scispace.comresearchgate.net A significant challenge is the subsequent target deconvolution to identify the specific molecular target of the active compounds.

Mechanism of Action (MoA) Studies: Once hits are identified, elucidating their MoA is critical. This involves a suite of in vitro assays, such as enzyme inhibition assays, binding assays (e.g., Surface Plasmon Resonance), and cellular thermal shift assays (CETSA), to confirm direct target engagement.

Resistance Studies: For antimicrobial and anticancer agents, a crucial challenge is the emergence of drug resistance. In vitro evolution studies, where pathogens or cancer cells are exposed to increasing concentrations of a compound, can help predict resistance mechanisms and inform the design of next-generation inhibitors.

Therapeutic AreaPotential Biological Target(s)Example In Vitro HTS AssayKey Research Challenge
OncologyProtein Kinases (e.g., DYRK1A, CLK1), Tubulin. nih.govnih.govKinase activity assays (e.g., ADP-Glo), cell viability assays (e.g., MTT) on cancer cell lines. nih.govrsc.orgAchieving selectivity for cancer cells over normal cells; overcoming drug resistance.
Infectious Disease (TB)Mycobacterium tuberculosis enzymes. nih.govMicroplate Alamar Blue Assay (MABA) for mycobacterial growth inhibition. nih.govPotency against multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains.
Infectious Disease (Leishmaniasis)Leishmania donovani nitroreductases (NTR1). nih.govHigh-content imaging of infected macrophages to quantify parasite clearance. scispace.comEnsuring selective bioactivation within the parasite and minimizing host cell toxicity.
NeuroscienceGABAa receptors. acs.orgRadioligand binding assays or functional assays using automated patch-clamp electrophysiology.Achieving subtype selectivity to minimize off-target effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-Iodo-3-nitroimidazo[1,2-a]pyridine?

  • Methodology :

  • Iodine-catalyzed multicomponent reactions are effective for synthesizing imidazo[1,2-a]pyridine derivatives. For example, reactions involving aryl ketones, 2-amino-N-heterocycles, and dimethyl sulfoxide (DMSO) as a methylene donor, with iodine (I₂) as a catalyst, yield high-purity products .
  • One-pot, three-component reactions under solvent-free conditions using triethylamine (Et₃N) as a catalyst can achieve regioselective synthesis with short reaction times and easy purification .
  • Lewis acid-catalyzed Friedel-Crafts acylation optimizes functionalization at the C-3 position, ensuring high yield and purity by avoiding heterogeneous mixtures .

Q. How can structural characterization of this compound be performed?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions. For example, nitro groups at the para position on the phenyl ring show distinct chemical shifts (e.g., δH 8.50 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., C₇H₂Cl₃IN₂ for trichloro-iodo derivatives) and isotopic patterns .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., nitro stretches at ~1512 cm1^{-1}) .

Q. What in vitro models are suitable for initial cytotoxicity screening of this compound derivatives?

  • Methodology :

  • Use cancer cell lines (e.g., Hep-2, HepG2, MCF-7, A375) and normal cell lines (e.g., Vero) to assess selective cytotoxicity. IC₅₀ values <20 μM indicate promising anticancer activity, as seen in compound 12b (IC₅₀ = 11–13 μM for cancer cells vs. 91 μM for Vero cells) .
  • Prioritize derivatives with electron-donating groups (e.g., -NH₂, -NMe₂) at the C-3 position, which enhance activity compared to electron-withdrawing groups (e.g., -NO₂) .

Advanced Research Questions

Q. How do substituent positions (e.g., nitro at C-3 vs. C-2) influence the anticancer activity of imidazo[1,2-a]pyridine derivatives?

  • Structure-Activity Relationship (SAR) Insights :

  • Para-nitro substitution on the phenyl ring (C-3 position) enhances activity due to reduced steric hindrance with the imidazo[1,2-a]pyridine core, whereas ortho-nitro groups lower activity .
  • Amine substituents (e.g., -NMe₂) at the C-2 position improve electrostatic interactions with cancer cell membranes, increasing cytotoxicity .
  • Removal of the N-7 atom in the imidazo[1,2-a]pyridine scaffold (e.g., compound series 12a–l) boosts activity by altering electronic density .

Q. How can contradictory data on nitro-substituted derivatives (e.g., variable IC₅₀ values across studies) be resolved?

  • Methodology :

  • Cross-validate assays : Use consistent cell lines (e.g., HepG2 for liver cancer) and protocols (e.g., MTT assay) to minimize variability .
  • Density Functional Theory (DFT) : Model electronic effects of substituents. For example, para-nitro groups exhibit stronger electron-withdrawing effects, enhancing binding to target enzymes .
  • Crystallographic studies : Analyze intermolecular interactions (e.g., π-stacking, hydrogen bonding) to explain activity differences .

Q. What mechanistic pathways underlie the anticancer effects of this compound derivatives?

  • Proposed Mechanisms :

  • Enzyme inhibition : Derivatives may target tyrosine kinases (e.g., IGF-1 receptor) or DNA replication enzymes, as seen in structurally similar imidazo[1,2-a]pyridine-based inhibitors .
  • Apoptosis induction : Compounds with tertiary-butylamine groups (e.g., 12b) disrupt mitochondrial membrane potential, triggering caspase-3 activation .
  • Anti-inflammatory synergy : Derivatives with dual anticancer/anti-inflammatory activity (e.g., inhibition of NF-κB) are effective in diseases with inflammatory components .

Q. How can synthetic routes be optimized for scalability and reproducibility?

  • Methodology :

  • Continuous flow reactors : Automate reactions to control temperature and residence time, reducing byproducts .
  • Microwave-assisted synthesis : Accelerate cyclization steps (e.g., for pyrrolo-imidazo[1,2-a]pyridines) with higher yields (e.g., 66–67% for 5y and 5z) .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with ethanol/water mixtures, aligning with solvent-free protocols .

Q. What strategies address discrepancies in analytical data (e.g., NMR shifts, HRMS patterns)?

  • Troubleshooting :

  • Deuterated solvent effects : Confirm that DMSO-d₆ or CDCl₃ does not alter proton exchange rates, especially for NH₂ groups .
  • Isotopic purity in HRMS : Use high-purity reagents to avoid adduct formation (e.g., sodium or potassium ions) .
  • X-ray crystallography : Resolve ambiguous NMR assignments by determining crystal structures .

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6-Iodo-3-nitroimidazo[1,2-a]pyridine
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6-Iodo-3-nitroimidazo[1,2-a]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.